molecular formula C8H5Cl2NO B6308618 5-Chloro-2-(chloromethyl)-phenylisocyanate CAS No. 52986-68-2

5-Chloro-2-(chloromethyl)-phenylisocyanate

Cat. No.: B6308618
CAS No.: 52986-68-2
M. Wt: 202.03 g/mol
InChI Key: FPOBDCZJRBPVGF-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-phenylisocyanate is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of phenylisocyanate, where the phenyl ring is substituted with a chlorine atom at the 5-position and a chloromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-phenylisocyanate typically involves the chlorination of 2-(chloromethyl)phenylisocyanate. One common method is the reaction of 2-(chloromethyl)phenylisocyanate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over the reaction parameters, leading to a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-phenylisocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.

    Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.

    Addition Reactions: Water, alcohols, or amines are used as nucleophiles. The reactions are often performed at room temperature or slightly elevated temperatures in the presence of a catalyst or base.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) or bases (e.g., sodium hydroxide, NaOH) are used to facilitate the cyclization process.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylisocyanates, azides, thiocyanates, or amines.

    Addition Reactions: Ureas, carbamates, or substituted ureas.

    Cyclization Reactions: Heterocyclic compounds such as oxazolidinones or imidazoles.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-phenylisocyanate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Material Science: The compound is utilized in the preparation of functional materials, such as coatings, adhesives, and sealants, due to its reactivity and ability to form strong bonds with different substrates.

    Biological Studies: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands, which are used in medicinal chemistry and drug discovery.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-phenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The chloromethyl group (–CH2Cl) can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the isocyanate and chloromethyl groups.

Comparison with Similar Compounds

Similar Compounds

    Phenylisocyanate: The parent compound without any substituents on the phenyl ring.

    2-Chlorophenylisocyanate: A derivative with a chlorine atom at the 2-position of the phenyl ring.

    4-Chlorophenylisocyanate: A derivative with a chlorine atom at the 4-position of the phenyl ring.

    2-(Chloromethyl)phenylisocyanate: A derivative with a chloromethyl group at the 2-position of the phenyl ring.

Uniqueness

5-Chloro-2-(chloromethyl)-phenylisocyanate is unique due to the presence of both a chlorine atom and a chloromethyl group on the phenyl ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution and addition reactions. The compound’s unique structure also imparts specific properties that make it suitable for various applications in organic synthesis, material science, and biological studies.

Properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-4-6-1-2-7(10)3-8(6)11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOBDCZJRBPVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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